2-Furanethanol, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanethanol, 3-methyl- is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanethanol, 3-methyl- typically involves the reaction of furfural with methanol in the presence of a catalyst. One common method is the hydrogenation of furfural using a palladium catalyst to produce furfuryl alcohol, which is then methylated to obtain 2-Furanethanol, 3-methyl-.
Industrial Production Methods: Industrial production of 2-Furanethanol, 3-methyl- often involves the use of biomass-derived furfural as a starting material. The process includes catalytic hydrogenation and subsequent methylation under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Furanethanol, 3-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products:
Oxidation: Produces furan-2-carboxylic acid or 3-methyl-2-furancarboxaldehyde.
Reduction: Yields 3-methyl-2-furanmethanol.
Substitution: Forms various substituted furans depending on the reagents used.
Scientific Research Applications
2-Furanethanol, 3-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various furan derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Furanethanol, 3-methyl- involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. Its hydroxymethyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Furfuryl alcohol: Similar structure but lacks the methyl group at the third position.
2-Furanmethanol: Similar structure but without the methyl substitution.
2-Methyl-3-furanthiol: Contains a thiol group instead of a hydroxyl group.
Uniqueness: 2-Furanethanol, 3-methyl- is unique due to the presence of both a hydroxymethyl group and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-(3-methylfuran-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3 |
InChI Key |
YCELQWATIZVJJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.